molecular formula C15H21N3O3 B1396711 tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate CAS No. 1197294-84-0

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1396711
CAS No.: 1197294-84-0
M. Wt: 291.35 g/mol
InChI Key: ZDLAEYGQLPLNTP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block in the synthesis of drugs targeting specific diseases .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 4-(6-carboxypyridin-3-yl)piperazine-1-carboxylate.

    Reduction: 4-(6-hydroxymethylpyridin-3-yl)piperazine-1-carboxylate.

    Substitution: Products vary based on the substituents introduced to the pyridine ring.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring provides a scaffold for binding to specific biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-formylpiperidine-1-carboxylate
  • tert-Butyl piperazine-1-carboxylate

Comparison: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of both a formyl group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the formyl derivative can participate in different types of chemical reactions, such as oxidation and reduction, making it versatile for various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLAEYGQLPLNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165184
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197294-84-0
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197294-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate (144.2 mg, 0.500 mmol) in anhydrous dichloromethane (5 ml) was added dropwise at −78° C. 1.5M diisobutylaluminum hydride toluene solution (0.4 ml, 0.6 mmol) over 5 mins. After stirring at −78° C. for 1.5 hrs, 1M hydrochloric acid (1 ml) was added. The mixture was heated to room temperature and stirred for 1 hr. Saturated aqueous sodium carbonate solution was added, and the mixture was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:3) to give tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (73.4 mg, yield 50.4%) as a slightly yellow solid.
Quantity
144.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(6-cyano-pyridin-3-yl)-piperazine-1-carboxylate (2.15 mmol) in THF (20 mL) is added a solution of DIBAL-H in THF (1.0 M, 13 mmol) dropwise and the reaction mixture is stirred at room temperature for 15 minutes. After it is cooled to 0° C., the reaction mixture is mixed with a solution of aqueous HCl (2 N, 5 mL) after which the reaction mixture is partitioned between saturated Na2CO3 solution and EtOAc. The aqueous phase is extracted with EtOAc. The combined organic extracts are washed with saturated aqueous NaCl and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (3:7 hexanes/EtOAc) to give tert-butyl 4-(6-formyl-pyridin-3-yl)-piperazine-1-carboxylate.
Quantity
2.15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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